molecular formula C24H21N5O3S B2862251 ethyl 4-(4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}benzamido)benzoate CAS No. 824976-77-4

ethyl 4-(4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}benzamido)benzoate

Cat. No.: B2862251
CAS No.: 824976-77-4
M. Wt: 459.52
InChI Key: NXNFWRMNDZGOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central benzamido core linked to a 1-phenyl-1H-tetrazole moiety via a sulfanylmethyl (-SCH2-) bridge, with an ethyl ester group at the para position of the benzoate ring.

Properties

IUPAC Name

ethyl 4-[[4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S/c1-2-32-23(31)19-12-14-20(15-13-19)25-22(30)18-10-8-17(9-11-18)16-33-24-26-27-28-29(24)21-6-4-3-5-7-21/h3-15H,2,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNFWRMNDZGOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

ethyl 4-(4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}benzamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}benzamido)benzoate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Core Functional Groups

  • Target Compound : Contains a sulfanylmethyl (-SCH2-) linker between the benzamido and tetrazole groups.
  • Analog 1: Methyl 4-({[(1-benzyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate (II-5b, ) uses an aminomethyl (-NHCH2-) linker instead of sulfanylmethyl.
  • Analog 2: Methyl 4-({[1-(1-benzyl-1H-tetrazol-5-yl)pentyl]amino}methyl)benzoate (5f, ) has a longer aliphatic chain (pentyl) and an amino linker.

Substituent Variations

Compound Tetrazole Substituent Ester Group Linker Type
Target Compound 1-Phenyl Ethyl Sulfanylmethyl
II-5b () 1-Benzyl Methyl Aminomethyl
II-5c () 1-Cyclohexyl Methyl Aminomethyl
5e () 1-Benzyl Methyl Aminomethyl

The 1-phenyl tetrazole in the target compound may enhance π-π stacking in biological targets compared to benzyl or cyclohexyl groups in analogs. The ethyl ester also increases metabolic stability relative to methyl esters .

Physicochemical Properties

Thermal Stability

Compound Melting Point (°C)
II-5b () 155–160
II-5c () 188–192
Target Compound (Inferred) ~170–180*

*Predicted based on ethyl ester’s bulkiness and phenyl group rigidity.

Solubility and Lipophilicity

  • Target Compound : Higher logP due to ethyl ester and phenyl group, suggesting better membrane permeability than methyl ester analogs .
  • Analog 2 (5f) : The pentyl chain in 5f may further increase lipophilicity but reduce aqueous solubility .

HDAC Inhibition ()

  • Aminomethyl Linkers (e.g., II-5b, 5e): Moderate HDAC6 selectivity due to zinc-binding amino groups.
  • Sulfanylmethyl Linker (Target): Potential for enhanced selectivity via sulfur’s thiophilic interactions with HDAC active sites.
  • Tetrazole Substituents : 1-Phenyl (target) vs. 1-benzyl (II-5b) may alter binding pocket accommodation, affecting IC50 values.

Metabolic Stability

  • Ethyl Ester (Target) : Slower hydrolysis than methyl esters (e.g., compound 49 in ), prolonging half-life in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.